Conotoxin GV

Overview

Description

Conotoxins are small, disulfide-rich peptides found in the venom of marine cone snails . A typical Conus venom contains hundreds to thousands of bioactive peptides known as conotoxins . These peptides act on a wide range of targets such as ion channels, G protein-coupled receptors, transporters, and enzymes .

Synthesis Analysis

The synthesis of conotoxins involves complex chemical processes . The chemical synthesis of α-Conotoxins and structurally modified analogs with enhanced biological stability has been reported . The synthesis of conotoxins is complicated by the possibility of three disulfide bond isomers, where inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer .

Molecular Structure Analysis

The structure of conotoxins is well-defined and mostly disulfide-rich . The three-dimensional structures and folds of new conotoxins have been highlighted since 2014 . The structure-function relationships of ω-Conotoxin GVIA have been elucidated by structural, binding, and in vitro and in vivo functional studies of alanine-substituted analogues of the native molecule .

Chemical Reactions Analysis

Conotoxins act on a wide range of targets such as ion channels, G protein-coupled receptors, transporters, and enzymes . They exhibit exquisite potency and selectivity, not just against prey but also mammalian targets .

Physical And Chemical Properties Analysis

Conotoxins are small disulfide-rich peptides . They are well-structured peptides that act on a wide range of targets .

Scientific Research Applications

Pain Management and Analgesia

Scientific Field:

Neuropharmacology and Pain Research

Summary:

Conotoxin GV has shown promise as an analgesic agent due to its ability to selectively block specific ion channels involved in pain transmission. By targeting voltage-gated calcium channels (VGCCs), it inhibits neurotransmitter release from nociceptive neurons, thereby reducing pain signals.

Experimental Procedures:

Results:

Neurological Disorders: Epilepsy

Scientific Field:

Neurology and Epilepsy Research

Summary:

Conotoxin GV modulates neuronal excitability by targeting specific subtypes of voltage-gated sodium channels (VGSCs). It stabilizes neuronal membranes and reduces hyperexcitability, making it a potential antiepileptic agent.

Experimental Procedures:

Results:

Alzheimer’s Disease (AD)

Scientific Field:

Neurodegenerative Diseases

Summary:

Conotoxin GV interacts with amyloid-beta (Aβ) peptides, which play a central role in AD pathogenesis. It inhibits Aβ aggregation and neurotoxicity, potentially slowing disease progression.

Experimental Procedures:

Results:

Ion Channel Research

Scientific Field:

Biophysics and Ion Channel Physiology

Summary:

Conotoxin GV is a valuable tool for studying ion channels. Its selectivity for specific channel subtypes allows researchers to dissect channel properties and understand their roles in cellular processes.

Experimental Procedures:

Results:

Drug Development: Pain Therapeutics

Scientific Field:

Pharmaceutical Sciences

Summary:

Conotoxin GV serves as a lead compound for designing novel pain medications. Researchers modify its structure to enhance potency, selectivity, and bioavailability.

Experimental Procedures:

Results:

Safety And Hazards

properties

IUPAC Name |

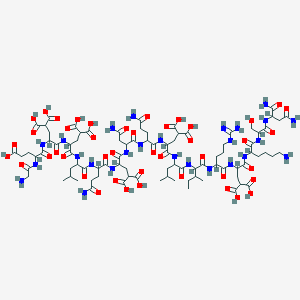

2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBKFGWATIYCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H138N26O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896916 | |

| Record name | Conotoxin GV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Conantokin-G | |

CAS RN |

93438-65-4 | |

| Record name | Conotoxin GV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093438654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conotoxin GV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93438-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)